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# The Structural Elucidation of Asperbisabolane L: A Technical Guide

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Compound of Interest		
Compound Name:	Asperbisabolane L	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of **Asperbisabolane L**, a phenolic bisabolane sesquiterpenoid isolated from the deep-seaderived fungus Aspergillus sydowii (MCCC 3A00324). This document outlines the experimental methodologies and presents the spectroscopic data that were pivotal in determining the chemical structure of this natural product, which has demonstrated noteworthy anti-inflammatory properties.

## **Overview and Origin**

Asperbisabolane L is a member of the bisabolane-type sesquiterpenoids, a class of natural products known for their structural diversity and biological activities. It was first isolated from the ethyl acetate extract of the fermented cultures of the marine fungus Aspergillus sydowii, collected from deep-sea sediment. The elucidation of its structure was accomplished through a combination of extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

# Experimental Protocols Fungal Cultivation and Extraction

The producing fungal strain, Aspergillus sydowii MCCC 3A00324, was cultured in a liquid medium to generate a sufficient quantity of secondary metabolites. The fermentation broth was



exhaustively extracted with ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic separations to isolate the pure compounds.

#### **Isolation and Purification**

The isolation of **Asperbisabolane L** from the crude extract involved multiple chromatographic steps. The specific protocol utilized a combination of techniques, including silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to afford the pure compound.

### **Spectroscopic Analysis**

The structural characterization of **Asperbisabolane L** relied on the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, were recorded on a Bruker AVANCE 600 MHz spectrometer. Chemical shifts were referenced to the solvent signals of methanol-d<sub>4</sub> (CD<sub>3</sub>OD).
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula was determined using an Agilent 6520 Q-TOF mass spectrometer.
- Optical Rotation: The specific rotation was measured on a PerkinElmer 241 polarimeter to determine the chiroptical properties of the molecule.

### **Spectroscopic Data and Structure Determination**

The molecular formula of **Asperbisabolane L** was established as C<sub>12</sub>H<sub>14</sub>O<sub>3</sub> by HRESIMS, indicating six degrees of unsaturation. The detailed analysis of the <sup>1</sup>H and <sup>13</sup>C NMR data was crucial for assembling the final structure.

# Table 1: ¹H NMR Spectroscopic Data for Asperbisabolane L (600 MHz, CD₃OD)



Position	δΗ (ррт)	Multiplicity	J (Hz)
2	2.58	m	
3	1.83	m	_
4	2.01	m	_
5	2.80	m	_
8	7.02	d	8.4
9	6.70	d	8.4
11	4.09	S	
12	1.17	d	6.9
13	1.16	d	6.9

Table 2: ¹³C NMR Spectroscopic Data for Asperbisabolane L (150 MHz, CD₃OD)



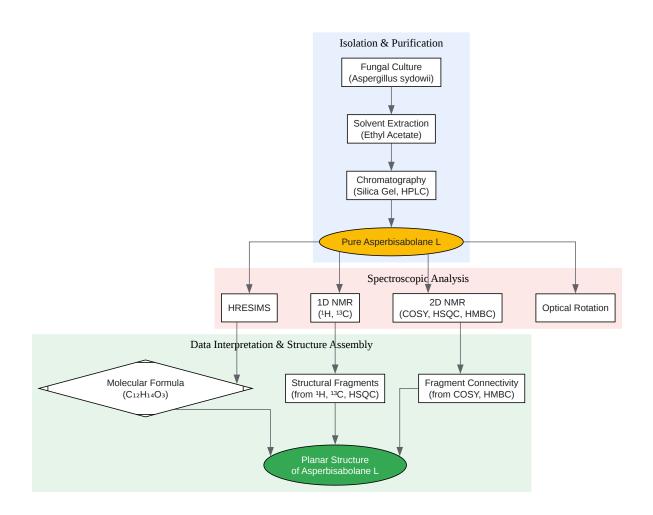
Position	δC (ppm)	Туре
1	135.2	С
2	30.1	СН
3	31.8	CH <sub>2</sub>
4	31.1	CH <sub>2</sub>
5	35.5	СН
6	178.1	С
7	155.8	С
8	129.5	СН
9	116.1	СН
10	127.9	С
11	68.2	СН
12	22.9	СН₃
13	22.8	СН₃

The interpretation of 2D NMR spectra, particularly HMBC (Heteronuclear Multiple Bond Correlation), allowed for the connection of the different structural fragments to establish the complete planar structure of **Asperbisabolane L**.

# **Logical Workflow for Structure Elucidation**

The following diagram illustrates the logical steps taken to determine the structure of **Asperbisabolane L**, from the initial isolation to the final structural assignment.





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Caption: Workflow for the structure elucidation of Asperbisabolane L.



#### Conclusion

The structure of **Asperbisabolane L** was successfully elucidated through a systematic process involving fungal fermentation, multi-step chromatographic isolation, and comprehensive spectroscopic analysis. The detailed NMR and mass spectrometry data provided the necessary evidence to establish its unique phenolic bisabolane sesquiterpenoid skeleton. This work provides a foundation for further investigation into the therapeutic potential of **Asperbisabolane L**, particularly in the context of its anti-inflammatory activity.

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